molecular formula C19H22ClN3O3 B5218261 methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride

Cat. No.: B5218261
M. Wt: 375.8 g/mol
InChI Key: RVAMCEQDPPTBBP-UHFFFAOYSA-N
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Description

Methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a benzazepine core, a methylamino group, and a carbamate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzazepine ring.

    Introduction of the Methylamino Group: This is achieved through nucleophilic substitution reactions, where a suitable methylamino precursor reacts with the benzazepine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzobbenzazepin-2-yl]carbamate lies in its specific molecular configuration, which imparts distinct chemical and biological properties. Its methylamino group, in particular, influences its reactivity and interaction with biological targets, differentiating it from similar compounds .

Properties

IUPAC Name

methyl N-[11-[2-(methylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3.ClH/c1-20-12-18(23)22-16-6-4-3-5-13(16)7-8-14-9-10-15(11-17(14)22)21-19(24)25-2;/h3-6,9-11,20H,7-8,12H2,1-2H3,(H,21,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAMCEQDPPTBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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